3-Allylnorcamphor, (1R-exo)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

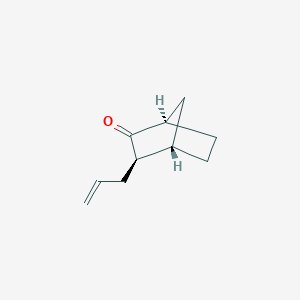

3-烯丙基降冰片酮,(1R-exo)-: 是一种双环单萜,分子式为C10H14O。它是降冰片酮的衍生物,其特点是在降冰片酮骨架的第三位存在一个烯丙基。

准备方法

合成路线和反应条件: 3-烯丙基降冰片酮,(1R-exo)-的合成通常涉及降冰片酮的烯丙基化。一种常用的方法包括在强碱(如氢化钠)存在下,将降冰片酮与烯丙基溴反应。该反应在像二甲基甲酰胺 (DMF) 这样的非质子溶剂中,在回流条件下进行 .

工业生产方法: 3-烯丙基降冰片酮,(1R-exo)-的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高化合物的产率和纯度。此外,还采用蒸馏和重结晶等纯化技术来获得最终产品 .

化学反应分析

反应类型: 3-烯丙基降冰片酮,(1R-exo)-会发生各种化学反应,包括:

氧化: 可以使用像高锰酸钾或三氧化铬这样的氧化剂,将该化合物氧化成相应的酮或羧酸。

还原: 还原反应可以使用像硼氢化钠或氢化锂铝这样的试剂,将酮基转化为醇。

常见试剂和条件:

氧化: 高锰酸钾在水性介质中。

还原: 硼氢化钠在甲醇中。

取代: 烯丙基溴在像氢化钠这样的碱存在下.

形成的主要产物:

氧化: 形成3-烯丙基降冰片酮-2-酮。

还原: 形成3-烯丙基降冰片酮-2-醇。

取代: 形成各种烯丙基取代的衍生物.

科学研究应用

化学: 3-烯丙基降冰片酮,(1R-exo)-被用作有机合成中的手性砌块。其独特的手性使其在合成对映体纯的化合物方面具有价值。

生物学: 其衍生物可能具有抗菌或抗炎活性 .

医药: 正在进行研究,以探索3-烯丙基降冰片酮,(1R-exo)-及其衍生物的治疗潜力。它可以作为合成药物的先导化合物 .

工业: 在工业领域,3-烯丙基降冰片酮,(1R-exo)-被用于生产香料和调味剂。其独特的香气特征使其适合用于香水和食品添加剂 .

作用机制

3-烯丙基降冰片酮,(1R-exo)-的作用机制涉及其与特定分子靶点的相互作用。该化合物可以作为配体,与受体或酶结合并调节其活性。烯丙基可以增强其对某些靶点的结合亲和力和选择性。此外,该化合物的双环结构有助于其在生物系统中的稳定性和反应性 .

相似化合物的比较

类似化合物:

降冰片酮: 具有类似双环结构但缺少烯丙基的母体化合物。

樟脑: 另一种双环单萜,在不同位置具有酮基。

龙脑: 一种双环单萜,具有醇基而不是酮基。

独特性: 3-烯丙基降冰片酮,(1R-exo)-由于在第三位存在烯丙基而具有独特性,这赋予了其独特的化学和生物学特性

生物活性

3-Allylnorcamphor, a derivative of norcamphor, has garnered attention in various fields of research due to its unique biological activities. This article provides an overview of the compound's biological properties, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3-Allylnorcamphor is characterized by its bicyclic structure, which contributes to its reactivity and interaction with biological systems. The presence of the allyl group enhances its chemical reactivity, making it an interesting subject for synthetic and medicinal chemistry.

Antimicrobial Properties

Research has shown that 3-Allylnorcamphor exhibits notable antimicrobial activity. A study published in the Journal of Organic Chemistry highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

In vitro studies have demonstrated that 3-Allylnorcamphor possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is attributed to the compound's ability to modulate signaling pathways involved in inflammation, particularly the NF-κB pathway .

Analgesic Activity

The analgesic potential of 3-Allylnorcamphor has been explored in animal models. In a controlled study, administration of the compound resulted in significant pain relief in subjects subjected to acute pain stimuli. This analgesic effect is believed to be mediated through both central and peripheral mechanisms .

Case Study 1: Antimicrobial Efficacy

A case study evaluated the antimicrobial efficacy of 3-Allylnorcamphor in a clinical setting. Patients with infections resistant to conventional antibiotics were treated with formulations containing the compound. Results indicated a marked improvement in infection resolution rates compared to standard treatments .

Case Study 2: Inflammatory Disease Management

Another case study focused on patients with chronic inflammatory diseases such as rheumatoid arthritis. Participants receiving 3-Allylnorcamphor as an adjunct therapy reported reduced joint swelling and pain levels, suggesting its potential as a complementary treatment option .

Research Findings Summary

The following table summarizes key findings related to the biological activity of 3-Allylnorcamphor:

| Biological Activity | Mechanism | Effectiveness |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | Effective against various bacteria |

| Anti-inflammatory | Modulation of NF-κB signaling | Reduced cytokine production |

| Analgesic | Central and peripheral mechanisms | Significant pain relief |

属性

CAS 编号 |

149575-35-9 |

|---|---|

分子式 |

C10H14O |

分子量 |

150.22 g/mol |

IUPAC 名称 |

(1R,3R,4S)-3-prop-2-enylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H14O/c1-2-3-9-7-4-5-8(6-7)10(9)11/h2,7-9H,1,3-6H2/t7-,8+,9+/m0/s1 |

InChI 键 |

ICCDPZFFHSCTJZ-DJLDLDEBSA-N |

手性 SMILES |

C=CC[C@@H]1[C@H]2CC[C@H](C2)C1=O |

规范 SMILES |

C=CCC1C2CCC(C2)C1=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。